Terminal Alkyne Click-Chemistry Handle Absent in BHT and Saturated-Chain DTBP Analogs
CAS 143359-19-7 incorporates a terminal alkyne at the C11 position, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular derivatization. This functionality is entirely absent in BHT (2,6-di-tert-butyl-4-methylphenol), 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, and saturated-chain DTBP analogs such as Irganox 1076. While numerous small molecules bearing terminal alkynes have been validated for spatially controlled surface functionalization and bioorthogonal probe synthesis under CuAAC conditions [1], none of the non-alkyne DTBP comparators can participate in such reactions without prior synthetic modification. This represents a binary functional difference: the target compound is click-ready, whereas BHT and saturated DTBP analogs require de novo synthetic steps to introduce a conjugatable handle.
| Evidence Dimension | Presence of terminal alkyne group for CuAAC click chemistry |
|---|---|
| Target Compound Data | Terminal alkyne present (C11 ω-alkyne); click-competent without further derivatization |
| Comparator Or Baseline | BHT (CAS 128-37-0): no alkyne; 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone (CAS 14035-33-7): no alkyne; Irganox 1076 (CAS 2082-79-3): saturated propionate ester, no alkyne |
| Quantified Difference | Binary (present vs. absent); no CuAAC reactivity for any comparator without pre-functionalization |
| Conditions | CuAAC reaction conditions: terminal alkyne + azide-functionalized partner, Cu(I) catalyst (validated for terminal alkyne small molecules in ethanolic solutions at 50 mM) [1] |
Why This Matters
For chemical biology and probe-development programs, the presence of a native click handle eliminates 2–4 synthetic steps otherwise required to install a conjugatable group onto BHT or saturated DTBP scaffolds, directly reducing procurement-to-assay cycle time.
- [1] Han, S. W., et al. "Heterogeneous catalysis of a copper-coated atomic force microscopy tip for direct-write click chemistry." Journal of the American Chemical Society 131.16 (2009): 5931-5939. (Demonstrates CuAAC with terminal alkyne small molecules at 50 mM in ethanol.) View Source
